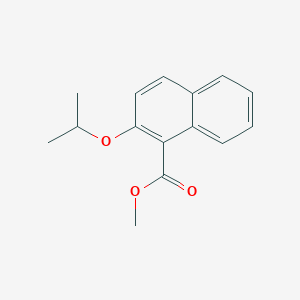

![molecular formula C7H7BrN4 B6357880 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1515630-19-9](/img/structure/B6357880.png)

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H5BrN4. It is a solid substance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as our compound of interest, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1nc2cc(Br)ccn2n1 .

Chemical Reactions Analysis

The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained in moderate yields by the action of NCS on N-(2-pyridyl)guanidines, followed by treatment with a base .

Physical And Chemical Properties Analysis

The compound “this compound” is a solid substance . Its molecular weight is 213.03 .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Research indicates that 1,2,4-triazole derivatives, including 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, exhibit significant antibacterial and antifungal properties. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial enzymes, making them promising candidates for developing new antibiotics against drug-resistant strains of bacteria such as Staphylococcus aureus. Specifically, 1,2,4-triazole hybrids have shown broad-spectrum antibacterial activity, including against S. aureus, highlighting their potential in addressing the urgent need for novel anti-infective agents (Li & Zhang, 2021).

Industrial and Agricultural Use

Apart from their biomedical applications, this compound and related 1,2,4-triazole compounds have found applications in the fine organic synthesis industry. These substances serve as raw materials for producing various industrial and agricultural products, including pesticides, pharmaceuticals, dyes, and corrosion inhibitors. Their utilization extends to the development of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazoles in applied sciences and biotechnology (Nazarov et al., 2021).

Optical Sensing and Material Science

The triazole ring structure's ability to form coordination and hydrogen bonds makes 1,2,4-triazole derivatives, including this compound, excellent candidates for developing optical sensors. These compounds are used in creating exquisite sensing materials for detecting various chemical species, further highlighting their significance in both biological and medicinal applications (Jindal & Kaur, 2021).

Wirkmechanismus

Target of Action

The compound 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, also known as 6-BROMO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE, exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It is known to interact with its targets, possibly through binding to the active sites of these enzymes or receptors, thereby inhibiting their activity . This interaction can lead to changes in cellular signaling pathways, affecting the function of the cells.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which is involved in immune response and cell growth . Similarly, acting as a RORγt inverse agonist can influence the Th17 cell differentiation pathway, which plays a role in autoimmune diseases .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, inhibition of JAK1 and JAK2 can lead to reduced inflammation and cell proliferation . Acting as a RORγt inverse agonist can modulate immune responses by affecting Th17 cell differentiation .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXVSUQCHQPVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NN2C=C1Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)

![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)